molecular formula C16H18O B8721277 [1,1'-Biphenyl]-4-ol, 3-(1,1-dimethylethyl)- CAS No. 42479-87-8

[1,1'-Biphenyl]-4-ol, 3-(1,1-dimethylethyl)-

Cat. No. B8721277
Key on ui cas rn: 42479-87-8
M. Wt: 226.31 g/mol
InChI Key: KXQMNHRMRRUCCA-UHFFFAOYSA-N
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Patent
US06962890B2

Procedure details

Into a 300 ml reactor thoroughly dried and purged with nitrogen, 34.04 g (200.0 mmol) of 4-phenylphenol, 3.40 g of Umberist-15E (trade name, available from Organo Co.) and 150 ml of toluene were introduced. To the reactor, a solution containing 48.20 g (200.0 mmol) of t-butyl alcohol diluted with 10 ml of a toluene was dropwise added at 105° C., followed by stirring for 16 hours. After the system was cooled to room temperature, the solution was introduced into 500 ml of hexane and filtered with washing with hexane. After concentration, the resulting liquid was purified by silica gel column chromatography to obtain 31.15 g (yield: 69%) of 2-t-butyl-4-phenylphenol.
Quantity
34.04 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
48.2 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:14](O)([CH3:17])([CH3:16])[CH3:15].CCCCCC>C1(C)C=CC=CC=1>[C:14]([C:11]1[CH:12]=[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:8]=[CH:9][C:10]=1[OH:13])([CH3:17])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
34.04 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C=C1)O
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
48.2 g
Type
reactant
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 300 ml reactor thoroughly dried
ADDITION
Type
ADDITION
Details
were introduced
ADDITION
Type
ADDITION
Details
was dropwise added at 105° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
with washing with hexane
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the resulting liquid was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)C1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 31.15 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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